|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N1C=CN=C1.[C:14]([Si:18](Cl)([CH3:20])[CH3:19])([CH3:17])([CH3:16])[CH3:15].O>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][Si:18]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:20])[CH3:19])=[CH:4][CH:3]=1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
to prepare a solution
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was then washed with water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(O[Si](C)(C)C(C)(C)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.586 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |